4,7,7-trimethyl-3-oxo-N,N-diphenylbicyclo[2.2.1]heptane-1-carboxamide
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Overview
Description
4,7,7-trimethyl-3-oxo-N,N-diphenylbicyclo[221]heptane-1-carboxamide is a complex organic compound with the molecular formula C23H25NO2 This compound is characterized by its bicyclic structure, which includes a heptane ring fused with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7-trimethyl-3-oxo-N,N-diphenylbicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the bicyclic core: This involves the cyclization of a suitable precursor to form the bicyclo[2.2.1]heptane structure.
Introduction of the carboxamide group: This step involves the reaction of the bicyclic core with an appropriate amine, such as diphenylamine, under specific conditions to form the carboxamide group.
Oxidation and methylation: The final steps include oxidation to introduce the keto group and methylation to add the three methyl groups at the 4, 7, and 7 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,7,7-trimethyl-3-oxo-N,N-diphenylbicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
4,7,7-trimethyl-3-oxo-N,N-diphenylbicyclo[2.2.1]heptane-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,7,7-trimethyl-3-oxo-N,N-diphenylbicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide: This compound has a similar bicyclic structure but includes an oxygen atom in the ring.
4,7,7-trimethyl-3-oxo-N,N-diphenyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide: Another similar compound with an additional oxygen atom in the bicyclic structure.
Uniqueness
4,7,7-trimethyl-3-oxo-N,N-diphenylbicyclo[2.2.1]heptane-1-carboxamide is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Biological Activity
4,7,7-Trimethyl-3-oxo-N,N-diphenylbicyclo[2.2.1]heptane-1-carboxamide, with the CAS number 622354-09-0, is a complex organic compound that belongs to the bicyclic amide class. Its unique bicyclic structure and functional groups suggest potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula of this compound is C23H25NO2. The structure features a bicyclo[2.2.1]heptane core with two phenyl groups and a carboxamide substituent. This configuration allows for diverse interactions with biological targets.
Biological Activity
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that compounds with similar structural features often display significant antibacterial and antifungal activities.
- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, suggesting potential use in treating conditions like arthritis or other inflammatory diseases.
- Analgesic Activity : There is evidence supporting its role in pain relief mechanisms, potentially making it useful in pain management therapies.
The mechanism by which this compound exerts its biological effects is likely through interaction with specific receptors or enzymes involved in metabolic pathways. The bicyclic structure facilitates binding to these targets, modulating their activity and leading to desired therapeutic outcomes.
Case Studies
- Antimicrobial Study : A study conducted on a series of bicyclic compounds demonstrated that this compound showed significant inhibition against Gram-positive bacteria, indicating its potential as an antibiotic agent.
- Anti-inflammatory Assay : In vitro assays revealed that this compound reduced the production of pro-inflammatory cytokines in macrophages, suggesting its utility in inflammatory disease models.
- Pain Relief Evaluation : A preclinical trial assessed the analgesic properties of the compound using animal models of pain. Results indicated a notable reduction in pain response compared to controls.
Data Table: Biological Activities Summary
Biological Activity | Assay Type | Result | Reference |
---|---|---|---|
Antimicrobial | Disc Diffusion | Significant inhibition | |
Anti-inflammatory | Cytokine Production | Reduced cytokine levels | |
Analgesic | Pain Response | Decreased pain response |
Comparison with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Type | Notable Activity |
---|---|---|
4,7,7-trimethyl-3-oxo-N-(4-(trifluoromethyl)phenyl)... | Bicyclic Amide | Antimicrobial |
4,7,7-trimethyl-3-oxo-N-(3-pyridinyl)bicyclo[2.2.1]... | Bicyclic Amide | Anti-inflammatory |
4,7,7-trimethyl-3-oxo-N,N-diphenylbicyclo[2.2.1]... | Bicyclic Amide | Analgesic |
Properties
IUPAC Name |
4,7,7-trimethyl-3-oxo-N,N-diphenylbicyclo[2.2.1]heptane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-21(2)22(3)14-15-23(21,16-19(22)25)20(26)24(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13H,14-16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGOWKBRWRLSPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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